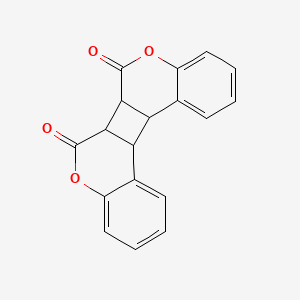
6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione is a complex organic compound known for its unique structure and properties. It is characterized by the presence of two oxygen atoms and a biphenylene core, which contribute to its distinct chemical behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and oxidation reactions to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may exhibit different properties.
Substitution: The biphenylene core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as solvent choice and temperature, are critical in determining the outcome of these reactions .
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone-like compounds .
Wissenschaftliche Forschungsanwendungen
6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular signaling pathways. Its biphenylene core allows it to interact with enzymes and other proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo[a,i]biphenylene-6,7-dione: A stereoisomer with similar properties but different spatial arrangement.
Dibenzo[a,i]biphenylene: A related compound lacking the oxygen atoms, which affects its reactivity and applications.
Uniqueness
6a,6b,12b,12c-Tetrahydro-5,8-dioxa-dibenzo(a,i)biphenylene-6,7-dione stands out due to its unique combination of oxygen atoms and biphenylene core. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
5248-11-3 |
|---|---|
Molekularformel |
C18H12O4 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
9,14-dioxapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione |
InChI |
InChI=1S/C18H12O4/c19-17-15-13(9-5-1-3-7-11(9)21-17)14-10-6-2-4-8-12(10)22-18(20)16(14)15/h1-8,13-16H |
InChI-Schlüssel |
LLDOJHIQWQQUIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C4C(C3C(=O)O2)C(=O)OC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






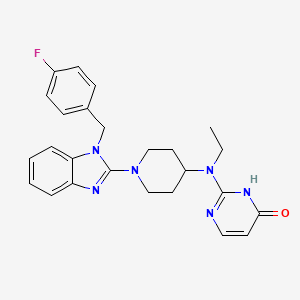
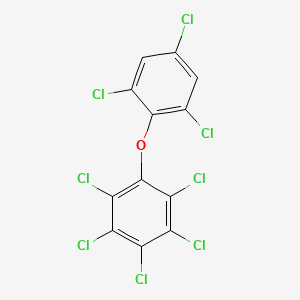

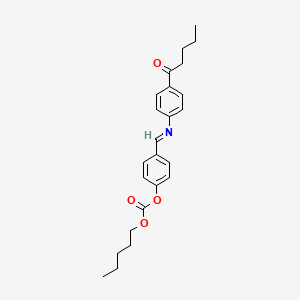
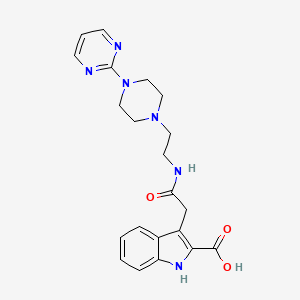

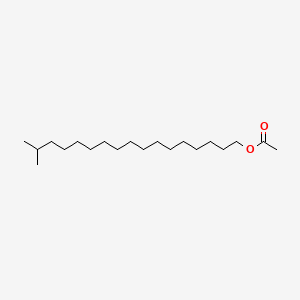
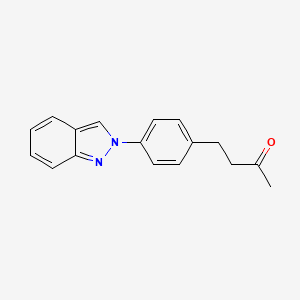

![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
